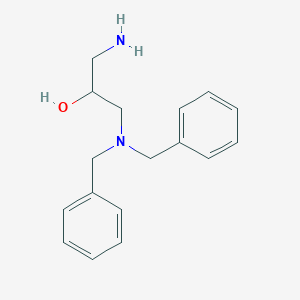

1-Amino-3-(dibenzylamino)propan-2-ol

Description

Foundational Significance of β-Amino Alcohols in Contemporary Organic Chemistry

β-Amino alcohols, characterized by an amino group and a hydroxyl group separated by two carbon atoms, are a privileged structural motif in organic chemistry. Their importance is underscored by their widespread presence in a vast array of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals. For instance, this motif is the core of essential hormones like epinephrine (B1671497) and is found in numerous β-blockers used to treat cardiovascular conditions.

The utility of β-amino alcohols extends beyond their biological roles; they are indispensable building blocks and chiral auxiliaries in asymmetric synthesis. The adjacent amino and hydroxyl groups can coordinate to metal centers, forming stable chelate rings that effectively control the stereochemical outcome of chemical reactions. This directing effect is crucial for creating enantiomerically pure compounds, a vital requirement in the pharmaceutical industry.

The synthesis of β-amino alcohols has been a subject of extensive research, leading to the development of numerous methodologies. Classical and modern approaches include:

Ring-opening of epoxides: The reaction of epoxides with amines is a highly efficient and regioselective method to generate β-amino alcohols.

Reduction of α-amino ketones or esters: Chiral reducing agents can convert α-amino carbonyl compounds into enantioenriched β-amino alcohols.

Aminohydroxylation of alkenes: This powerful method, for which a Nobel Prize was awarded, allows for the direct, stereospecific installation of both amino and hydroxyl groups across a double bond.

C-H Amination of Alcohols: More recent strategies involve the direct functionalization of C-H bonds, offering a more atom-economical route to these valuable compounds.

The versatility and proven importance of the β-amino alcohol scaffold ensure its continued prominence in the landscape of contemporary organic synthesis.

Strategic Importance of 1-Amino-3-(dibenzylamino)propan-2-ol as a Key Synthetic Scaffold

The strategic value of this compound lies in its specific arrangement of functional groups and the nature of its protecting groups. The dibenzylamino moiety serves as a protected form of a secondary amine. Benzyl (B1604629) groups are widely used in organic synthesis because they are robust under many reaction conditions but can be readily removed under specific, mild conditions, typically through catalytic hydrogenation. This feature allows chemists to perform reactions on the primary amine or the hydroxyl group without interference from the nitrogen at the 3-position.

Once the desired transformations are complete, the benzyl groups can be cleaved to reveal a secondary amine, providing another site for functionalization. This "orthogonal" protection strategy is a cornerstone of modern multi-step synthesis. The compound's structure, featuring a primary amine, a protected secondary amine, and a hydroxyl group, makes it a trifunctional building block that can be elaborated in a controlled, stepwise manner. This makes it an ideal precursor for the synthesis of 1,3-diamino-2-propanol (B154962) derivatives, which are core structures in a variety of protease inhibitors used in antiviral therapies, including those targeting HIV. googleapis.comgoogle.com

Below are the key chemical properties of this scaffold:

| Property | Value |

|---|---|

| CAS Number | 50456-65-0 |

| Molecular Formula | C₁₇H₂₂N₂O |

| Molecular Weight | 270.37 g/mol |

A plausible synthetic route to this compound involves the nucleophilic attack of dibenzylamine (B1670424) on a suitable three-carbon electrophile, such as epichlorohydrin (B41342), followed by the introduction of the primary amino group. The presence of the three distinct functional groups allows for a variety of subsequent reactions, highlighting its role as a versatile synthetic intermediate.

The table below outlines the potential synthetic utility of each functional group within the molecule, demonstrating its scaffold-like nature.

| Functional Group | Position | Potential Synthetic Transformations |

|---|---|---|

| Primary Amine (-NH₂) | C-1 | Acylation, Alkylation, Reductive Amination, Diazotization |

| Secondary Alcohol (-OH) | C-2 | Oxidation (to ketone), Esterification, Etherification, Glycosylation |

| Protected Tertiary Amine (-N(Bn)₂) | C-3 | Deprotection (via hydrogenation) to reveal a secondary amine |

This strategic combination of a stable protecting group with multiple reactive sites makes this compound a valuable and highly adaptable scaffold for constructing complex target molecules in advanced chemical research.

Properties

IUPAC Name |

1-amino-3-(dibenzylamino)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c18-11-17(20)14-19(12-15-7-3-1-4-8-15)13-16-9-5-2-6-10-16/h1-10,17,20H,11-14,18H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQYAQYASJFMFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Analysis of Reactivity and Chemical Transformations of 1 Amino 3 Dibenzylamino Propan 2 Ol

Derivatization and Functional Group Interconversion

The presence of hydroxyl and amino moieties in 1-Amino-3-(dibenzylamino)propan-2-ol allows for a variety of derivatization and functional group interconversion reactions. These transformations are crucial for modifying the compound's structure and properties for specific synthetic applications.

Oxidation Reactions of the Hydroxyl Moiety

The secondary hydroxyl group in this compound can be oxidized to the corresponding ketone, 1-amino-3-(dibenzylamino)propan-2-one. Due to the presence of the amino groups, which are sensitive to many oxidizing agents, mild and selective oxidation methods are required.

Commonly employed methods for the oxidation of amino alcohols include the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. alfa-chemistry.comwikipedia.org The Swern oxidation utilizes a combination of dimethyl sulfoxide (B87167) (DMSO) and an activating agent like oxalyl chloride at low temperatures, followed by the addition of a hindered base such as triethylamine. psu.educhemistrysteps.commissouri.edunumberanalytics.com These conditions are known to be mild and tolerate a wide range of functional groups, making them suitable for the oxidation of complex molecules. alfa-chemistry.comnumberanalytics.com The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane, in a chlorinated solvent. wikipedia.orgbohrium.com This method is also known for its mildness, neutral pH conditions, and high chemoselectivity, often being the preferred method for sensitive substrates. wikipedia.orgbohrium.comchem-station.comacs.orgalfa-chemistry.comsigmaaldrich.cn

Table 1: Potential Oxidation Reactions of this compound

| Oxidation Method | Reagents | Typical Conditions | Product |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | CH₂Cl₂, -78 °C to rt | 1-Amino-3-(dibenzylamino)propan-2-one |

| Dess-Martin Oxidation | Dess-Martin Periodinane | CH₂Cl₂, rt | 1-Amino-3-(dibenzylamino)propan-2-one |

Reduction Processes of Related Functional Groups

The ketone, 1-amino-3-(dibenzylamino)propan-2-one, obtained from the oxidation of the parent alcohol, can undergo reduction to regenerate the amino alcohol. This two-step oxidation-reduction sequence can be utilized for stereochemical inversion of the hydroxyl group if a stereoselective reducing agent is employed.

The reduction of β-amino ketones has been a subject of interest in stereoselective synthesis. Various reducing agents can be employed to achieve different diastereoselectivities (syn or anti) in the resulting 1,3-amino alcohol. The choice of reducing agent and the nature of the substituents on the nitrogen atom play a crucial role in directing the stereochemical outcome of the reduction. For instance, chelation-controlled reductions can lead to high diastereoselectivity.

Nucleophilic and Electrophilic Substitution Reactions

The primary and tertiary amino groups, as well as the hydroxyl group, in this compound can participate in nucleophilic and electrophilic substitution reactions.

The lone pairs of electrons on the nitrogen atoms make them nucleophilic. The primary amine can undergo N-alkylation with alkyl halides or reductive amination with aldehydes and ketones. youtube.comelsevierpure.comrhhz.netnih.gov Similarly, acylation with acyl chlorides or anhydrides can furnish the corresponding amides. psu.eduthieme-connect.deyoutube.com The dibenzylamino group is less reactive towards further alkylation due to steric hindrance.

The hydroxyl group can act as a nucleophile, particularly after deprotonation to form an alkoxide. This allows for O-alkylation to form ethers. Electrophilic substitution on the oxygen atom can also be achieved, for instance, in the formation of esters with acyl chlorides or carboxylic anhydrides under acidic conditions. nih.gov Chemoselective O-acylation of amino alcohols can be achieved by performing the reaction in a strongly acidic medium, which protonates the more basic amino group, thereby deactivating it towards acylation. nih.gov

Table 2: Potential Substitution Reactions of this compound

| Reaction Type | Reagents | Functional Group | Product Type |

| N-Alkylation | Alkyl Halide, Base | Primary Amine | Secondary Amine |

| N-Acylation | Acyl Chloride, Base | Primary Amine | Amide |

| O-Alkylation | Alkyl Halide, Base | Hydroxyl | Ether |

| O-Acylation | Acyl Chloride, Base | Hydroxyl | Ester |

Intramolecular Cyclization and Heterocycle Formation

The multifunctional nature of this compound makes it an excellent precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic systems through intramolecular cyclization reactions.

Generation of Epoxide Intermediates

While the direct conversion of 1,2-amino alcohols to epoxides is not a common transformation, it is conceivable to generate an epoxide from a related derivative. For instance, conversion of the primary amino group to a suitable leaving group, followed by intramolecular nucleophilic attack by the alkoxide of the hydroxyl group, could potentially lead to the formation of an epoxide. A more common route to structurally related epoxides, such as N-(2,3-epoxypropyl)diphenylamine, involves the reaction of the corresponding amine with an epihalohydrin, like epichlorohydrin (B41342). bohrium.com This suggests that 1-(dibenzylamino)-2,3-epoxypropane could be synthesized from dibenzylamine (B1670424) and epichlorohydrin.

Synthesis of Oxygen- and Nitrogen-Containing Heterocyclic Systems

This compound is a valuable precursor for the synthesis of various five- and six-membered heterocycles, such as oxazolidines, morpholines, and piperazines.

Oxazolidines: 1,3-Oxazolidines can be synthesized by the condensation of a 1,2-amino alcohol with an aldehyde or a ketone. In the case of this compound, the primary amino group and the hydroxyl group can react with a carbonyl compound to form a five-membered oxazolidine (B1195125) ring. The reaction typically proceeds via the formation of a hemiaminal intermediate, followed by intramolecular cyclization. lew.ro The resulting oxazolidine would bear a dibenzylaminomethyl substituent at the 2-position of the ring. A patent describes the synthesis of (S)-4-benzyl-3-propionyl-2-oxazolidinone from the corresponding amino alcohol through cyclization and addition reactions. google.comgoogle.com

Morpholines: Morpholines are six-membered heterocyclic compounds containing both oxygen and nitrogen atoms. The synthesis of morpholines often involves the cyclization of a β-amino alcohol with a two-carbon electrophile. For instance, this compound could potentially be converted into a morpholine (B109124) derivative. One common strategy involves the N-alkylation of the primary amine with a reagent containing a leaving group on a two-carbon chain, followed by intramolecular O-alkylation. Alternatively, cyclization of N-substituted diethanolamines is a known route to morpholines.

Piperazines: Piperazines are six-membered heterocycles containing two nitrogen atoms. The synthesis of N,N'-disubstituted piperazines can be achieved through various methods, including the reductive amination of piperazine (B1678402) or the condensation of a 1,2-diamine with a suitable precursor. researchgate.net In the context of this compound, if the hydroxyl group were to be converted into another amino group, the resulting 1,3-diamino-2-propanol (B154962) derivative could serve as a precursor for piperazine synthesis. For example, 1,3-diaminopropan-2-ol can react with aromatic aldehydes to form bisimines or undergo cyclization. researchgate.net A patent describes the preparation of N-substituted piperazines by the condensation of diethanolamine (B148213) with a primary amine. numberanalytics.com 1,4-Dibenzylpiperazine has been synthesized by the reaction of anhydrous piperazine with benzyl (B1604629) bromide. nih.gov

Table 3: Potential Heterocyclic Systems from this compound and its Derivatives

| Heterocycle | General Synthetic Strategy | Key Intermediate/Reactant |

| Oxazolidine | Condensation with an aldehyde or ketone | This compound |

| Morpholine | Intramolecular cyclization of an N-(2-hydroxyethyl) derivative | N-(2-hydroxyethyl)-1-amino-3-(dibenzylamino)propan-2-ol |

| Piperazine | Cyclization of a 1,3-diamino-2-propanol derivative | 1,3-bis(amino)-3-(dibenzylamino)propan-2-ol |

Reactivity Profiling of the Dibenzylamine Functional Group

The dibenzylamine functional group within the this compound molecule is a tertiary amine with two benzyl substituents attached to the nitrogen atom. This moiety is a significant center of reactivity, largely dictated by the lone pair of electrons on the nitrogen atom and the properties of the attached benzyl groups. The chemical behavior of this group is characterized by its basicity, nucleophilicity, and, most notably, the susceptibility of the N-benzyl bonds to cleavage under various conditions. This reactivity is often exploited in synthetic chemistry, where the dibenzyl group can serve as a protecting group for the amine.

N-Debenzylation Reactions

The removal of one or both benzyl groups (debenzylation) is one of the most important transformations of the dibenzylamine functional group. This is typically achieved through hydrogenolysis, although other chemical and enzymatic methods have been developed to offer greater selectivity or compatibility with other functional groups.

Catalytic Hydrogenolysis: This is a well-established and widely used method for N-debenzylation. ox.ac.uk The reaction typically involves treating the substrate with hydrogen gas in the presence of a heterogeneous palladium catalyst, most commonly palladium on carbon (Pd/C). ox.ac.ukacs.org This process effectively cleaves the carbon-nitrogen bond. The reaction proceeds sequentially, allowing for the potential isolation of the monobenzylated intermediate or the fully deprotected primary amine, although achieving high selectivity for mono-N-debenzylation can be challenging. ox.ac.uk The subsequent hydrogenolysis of the resulting benzylamine (B48309) can lead to the formation of toluene (B28343) as a byproduct. acs.org

Recent advancements have shown that a mixed catalyst system of palladium and niobic acid-on-carbon (Nb₂O₅/C) can significantly accelerate the Pd/C-catalyzed deprotection of N-benzyl groups under a hydrogen atmosphere. acs.org This combined system has demonstrated effectiveness in deprotecting various N-benzyl and N,N-dibenzyl protected primary and secondary amines. acs.org

Chemical and Enzymatic Debenzylation: To overcome the limitations of hydrogenolysis, such as lack of selectivity and incompatibility with other reducible functional groups, alternative methods have been developed.

Oxidative Cleavage: N-Iodosuccinimide (NIS) has been shown to be a mild and versatile reagent for the selective mono- or di-debenzylation of N-dibenzylamines that possess neighboring oxygen functionality. ox.ac.uk The outcome of the reaction can be controlled by the stoichiometry of NIS and the presence of water; using 3 equivalents of NIS under dry conditions typically results in monodebenzylation, while using more than 3 equivalents in the presence of water leads to didebenzylation. ox.ac.uk

Reaction with Azodicarboxylates: Diisopropyl azodicarboxylate (DIAD) provides a method for selective N-debenzylation that is compatible with other sensitive groups like azides and O-benzyl ethers. geocities.wsresearchgate.net The process involves two steps: an initial reaction with DIAD in a suitable solvent like tetrahydrofuran (B95107) (THF) to form an imine intermediate, followed by acidic hydrolysis to release the debenzylated amine. geocities.ws

Enzymatic Deprotection: Laccase/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) systems have been employed for the selective deprotection of N-benzyl groups under mild, environmentally benign conditions. rsc.org

| Method | Reagents/Catalyst | Key Features & Selectivity |

| Catalytic Hydrogenolysis | H₂, Pd/C | Well-established method; can be difficult to control for mono-debenzylation. ox.ac.uk |

| Accelerated Hydrogenolysis | H₂, Pd/C, Nb₂O₅/C | Significantly facilitates the rate of deprotection compared to using Pd/C alone. acs.org |

| Oxidative Cleavage | N-Iodosuccinimide (NIS) | Tunable for selective mono- or di-debenzylation based on reaction conditions (stoichiometry and presence of water). ox.ac.uk |

| Azodicarboxylate Method | Diisopropyl azodicarboxylate (DIAD), then H₃O⁺ | Selective in the presence of other sensitive functional groups; proceeds via an imine intermediate. geocities.wsresearchgate.net |

| Enzymatic Deprotection | Laccase/TEMPO | Mild, environmentally friendly conditions for selective N-benzyl group removal. rsc.org |

Nucleophilicity and Basicity

As a tertiary amine, the nitrogen atom of the dibenzylamine group possesses a lone pair of electrons, rendering it both basic and nucleophilic. It can readily accept a proton from an acid to form a quaternary ammonium (B1175870) salt. This basicity is a fundamental characteristic of the functional group.

The nucleophilic character of the nitrogen allows it to participate in N-alkylation reactions. For instance, reaction with an alkyl halide would lead to the formation of a quaternary ammonium salt. The dibenzylamine group itself is often formed via the exhaustive N-alkylation of a primary amine using a benzylating agent, such as dibenzyl carbonate in the presence of a phosphonium (B103445) salt catalyst, which highlights the nucleophilic nature of the precursor amines. unive.itresearchgate.net

Reactivity of α-Carbons

While the N-benzyl bonds are the primary sites of reactivity, the methylene (B1212753) (CH₂) groups adjacent to the nitrogen (the α-carbons) can also be functionalized. This is typically achieved by generating a carbanion at the α-position. Direct deprotonation is difficult; therefore, the amine is usually first converted into a derivative, such as an N-nitrosamine or an N-benzoyl derivative. cdnsciencepub.com Treatment of these derivatives with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates an α-carbanion. This nucleophilic intermediate can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to introduce substituents at the carbon alpha to the nitrogen atom. cdnsciencepub.com

Radical Reactions

Under photolytic conditions, the dibenzylamine group can undergo homolytic cleavage to form benzylamino and dibenzylamino radicals. acs.org Furthermore, radical-mediated nitrogen atom deletion has been observed in complex molecular architectures like rotaxanes containing a dibenzylammonium component, demonstrating a less common but possible reaction pathway for this functional group. acs.org

Strategic Applications of 1 Amino 3 Dibenzylamino Propan 2 Ol in Advanced Organic Synthesis and Drug Discovery

As Chiral Building Blocks for Complex Molecular Architectures

The utility of amino alcohols as chiral building blocks is well-established in asymmetric synthesis. These compounds can be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction, a role known as a chiral auxiliary. The inherent chirality of 1-amino-3-(dibenzylamino)propan-2-ol, derived from the stereocenter at the hydroxyl-bearing carbon, makes it a valuable precursor for creating new stereogenic centers with high fidelity.

While specific, widely-cited applications of this compound as a chiral auxiliary are not extensively documented in dedicated studies, its structural motif is central to the principles of enantioselective synthesis. The 1,3-amino alcohol framework is a key feature in many successful chiral auxiliaries and catalysts. The N,N-dibenzylamino group provides steric bulk, which can effectively shield one face of a reactive intermediate, forcing an incoming reagent to attack from the less hindered face.

For instance, N,N-dibenzylamino aldehydes, which can be derived from amino acids, have proven to be highly effective chiral building blocks. Their conversion to aldimines followed by diastereoselective reactions allows for the controlled formation of new stereocenters. This highlights the synthetic value of the N,N-dibenzylamino moiety in directing stereochemical outcomes. The presence of both a hydroxyl group and two distinct amino groups in this compound offers multiple points for attachment to a substrate, providing a platform for its potential application in stereoselective alkylation, aldol (B89426), and cycloaddition reactions.

The aminopropanol (B1366323) backbone is a privileged scaffold found in a multitude of biologically active compounds. The strategic design of this compound, with one amine protected and one free, makes it an ideal intermediate for the modular synthesis of complex pharmaceutical agents.

Beta-adrenergic blocking agents, or β-blockers, are a major class of drugs used to manage cardiovascular diseases like hypertension and angina pectoris. researchgate.net The quintessential structure of most β-blockers is an aryloxypropanolamine. The synthesis of these drugs commonly involves the reaction of a substituted phenol (B47542) with an epoxide, such as epichlorohydrin (B41342), followed by the ring-opening of the resulting glycidyl (B131873) ether with an amine. mdpi.comnih.gov

This compound represents a valuable, pre-functionalized three-carbon synthon for these syntheses. The primary amino group can be used to open an aryl glycidyl ether, establishing the core aryloxypropanolamine structure, while the dibenzyl-protected amine remains intact for subsequent deprotection and functionalization, enabling the synthesis of more complex or dual-action β-blockers.

| β-Blocker | Aryl Group | Amine Substituent | Therapeutic Use |

|---|---|---|---|

| Propranolol | Naphthyloxy | Isopropyl | Hypertension, Angina |

| Metoprolol | 4-(2-methoxyethyl)phenoxy | Isopropyl | Hypertension, Heart Failure |

| Betaxolol | 4-[2-(cyclopropylmethoxy)ethyl]phenoxy | Isopropyl | Hypertension, Glaucoma |

The aminopropanol motif is also integral to certain drugs targeting the central nervous system (CNS). A prominent example is Duloxetine, a serotonin-norepinephrine reuptake inhibitor used for treating depression and anxiety. A key intermediate in the synthesis of Duloxetine is (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol. nih.govmdpi.com This intermediate shares the core 1-amino-propan-1-ol (or 3-amino-propan-1-ol) structure, demonstrating the value of this scaffold in constructing CNS-active molecules. The use of a protected diamine synthon like this compound could provide alternative and flexible synthetic routes to analogues of such drugs, allowing for systematic modification to optimize pharmacological properties.

Perhaps one of the most critical applications of chiral amino alcohol building blocks is in the synthesis of HIV protease inhibitors, a cornerstone of highly active antiretroviral therapy (HAART). Many of these complex drugs are peptidomimetics containing a hydroxyethylamine isostere, which is designed to mimic the transition state of peptide bond hydrolysis by the viral protease.

Key examples include Saquinavir and Darunavir. mdpi.comsigmaaldrich.com The synthesis of Saquinavir involves the coupling of a complex decahydroisoquinoline (B1345475) derivative with a chiral amino alcohol core, specifically a 3-amino-2-hydroxy-4-phenylbutyl moiety. nih.gov Similarly, the synthesis of Darunavir, a potent inhibitor effective against resistant HIV strains, relies on a 3-amino-2-hydroxy-4-phenylbutane derivative as a central building block. sigmaaldrich.com The N,N-dibenzylamino group present in the subject compound is a common protecting group strategy in such multi-step syntheses, used to mask a nitrogen nucleophile until a later stage. Therefore, this compound and its analogues are highly valuable precursors for creating the core structures of these and other vital therapeutic agents.

| Drug | Core Amino Alcohol Building Block | Mechanism of Action |

|---|---|---|

| Saquinavir | (2S,3R)-3-amino-2-hydroxy-4-phenylbutane derivative | HIV-1 Protease Inhibitor |

| Darunavir | (2R,3S)-3-amino-2-hydroxy-4-phenylbutane derivative | HIV-1 Protease Inhibitor |

| Atazanavir | (Hydroxyethyl)hydrazine isostere | HIV-1 Protease Inhibitor |

Synthesis of Pharmaceutically Relevant Scaffolds

Design and Synthesis of Ligand Architectures

The field of asymmetric catalysis heavily relies on the design of chiral ligands that can coordinate to a metal center and create a chiral environment, thereby inducing enantioselectivity in a chemical transformation. Amino alcohols and diamines are among the most successful classes of ligands due to their ability to form stable chelate complexes with a wide range of transition metals.

This compound is a precursor to 1,3-diamino-2-propanol (B154962), a versatile bidentate or tridentate ligand scaffold. The two nitrogen atoms and the central hydroxyl group can coordinate to a metal ion, forming stable five- or six-membered chelate rings. The stereochemistry of the hydroxyl group can influence the conformation of the resulting metallacycle, which in turn dictates the chiral environment around the catalytic center.

Derivatives of 1,3-diamino-2-propanol are used to synthesize a variety of organometallic compounds and chiral catalysts. For example, Schiff base ligands can be prepared by condensing the amino groups with aldehydes, and the resulting N,N,O-tridentate ligands can be complexed with metals like copper(II). Such complexes have been investigated for their ability to catalyze asymmetric reactions, including the synthesis of β-hydroxy-1,2,3-triazoles. The chirality in these catalytic systems can originate from the coordination mode of the pro-chiral diamino alcohol ligand, which becomes chiral upon binding to the metal center. The development of catalysts from simple, achiral precursors that generate chirality in situ is an economically attractive approach in asymmetric synthesis.

Role of 1 Amino 3 Dibenzylamino Propan 2 Ol in Catalysis

Asymmetric Catalysis with Metal Complexes

The ability of amino alcohols to act as bidentate or tridentate ligands for transition metals is a cornerstone of their application in asymmetric catalysis. The nitrogen and oxygen atoms can chelate to a metal center, creating a rigid chiral environment that directs the stereochemical outcome of a reaction.

The design of effective chiral ligands is paramount for achieving high enantioselectivity in metal-catalyzed reactions. Amino acids and their derivatives are popular starting materials for ligand synthesis due to their natural chirality, ready availability, and diverse structures. mdpi.commdpi.com 1-Amino-3-(dibenzylamino)propan-2-ol, which can be synthesized from corresponding chiral precursors, offers a valuable framework for ligand design.

The primary amino group and the hydroxyl group can coordinate with a variety of transition metals, such as ruthenium, rhodium, iridium, palladium, and copper. mdpi.comnih.gov The bulky dibenzylamino substituent is expected to play a crucial role in creating a well-defined chiral pocket around the metal's active site, thereby enhancing stereocontrol. Modifications of the primary amine or the hydroxyl group can further tune the electronic and steric properties of the resulting metal complexes to optimize their catalytic performance for specific transformations.

Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of prochiral ketones, imines, and other unsaturated compounds. This process typically employs a chiral catalyst, a hydrogen donor (e.g., isopropanol (B130326) or formic acid), and a transition metal complex, often with ruthenium, rhodium, or iridium. researchgate.net Chiral amino alcohols are excellent ligands for these metals in ATH reactions.

While specific data on this compound in ATH is limited, the general mechanism involves the formation of a metal-hydride species that delivers a hydride to the substrate in a stereoselective manner. The amino and hydroxyl groups of the ligand coordinate to the metal, and the N-H proton can participate in a concerted hydrogen transfer mechanism, which lowers the activation energy of the reaction. The steric hindrance provided by the dibenzyl groups would likely influence the substrate approach, leading to high enantioselectivity.

| Catalyst System Component | Role in Asymmetric Transfer Hydrogenation | Expected Influence of this compound Structure |

| Transition Metal (e.g., Ru, Rh, Ir) | The active center for hydride transfer. | The amino and hydroxyl groups can form a stable chelate with the metal. |

| Chiral Amino Alcohol Ligand | Creates the chiral environment to control the stereochemical outcome. | The chiral center and the bulky dibenzyl groups would create a specific steric environment. |

| Hydrogen Donor (e.g., Isopropanol) | Provides the hydride for the reduction. | The ligand structure can influence the interaction with the hydrogen donor. |

Copper complexes are widely used in a variety of asymmetric transformations, including conjugate additions, cycloadditions, and amination reactions. nih.govresearchgate.net Amino acid and amino alcohol-derived ligands have proven to be highly effective in promoting copper-catalyzed reactions. chimia.ch

In the context of this compound, its coordination to a copper center would generate a chiral Lewis acid catalyst. This catalyst can activate substrates and control the facial selectivity of nucleophilic attack. For instance, in the conjugate addition of organometallic reagents to enones, the chiral copper complex would bind to the enone, and the steric bulk of the dibenzylamino group would block one face of the substrate, allowing the nucleophile to attack from the less hindered side. Similarly, in copper-catalyzed cycloaddition reactions, the ligand's structure would dictate the stereochemistry of the newly formed stereocenters. researchgate.net

Organocatalytic Applications

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. Amino alcohols and their derivatives are prominent in this field, acting as bifunctional catalysts that can activate both the nucleophile and the electrophile through non-covalent interactions. nih.gov

Amino alcohols can function as organocatalysts through various activation modes. The amino group can act as a Brønsted base or form an enamine or iminium ion intermediate, while the hydroxyl group can act as a hydrogen-bond donor to activate the electrophile and orient the substrates in the transition state. openrepository.com

Derivatives of this compound could be developed into potent organocatalysts. For example, the primary amino group could be modified to a secondary amine or a thiourea (B124793) to enhance its hydrogen-bonding capabilities. The combination of a basic amino group and a hydrogen-bonding hydroxyl group within the same molecule allows for a concerted activation of both reaction partners, leading to high efficiency and stereoselectivity in reactions such as aldol (B89426) and Michael additions. mdpi.com

| Functional Group of this compound | Potential Role in Organocatalysis | Type of Activation |

| Primary Amino Group | Acts as a Brønsted base or forms enamine/iminium ion intermediates. | Nucleophile activation. |

| Hydroxyl Group | Acts as a hydrogen-bond donor. | Electrophile activation and substrate orientation. |

| Dibenzylamino Group | Provides steric bulk to create a chiral environment. | Stereochemical control. |

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. mdpi.com Organocatalyzed asymmetric cycloadditions, such as Diels-Alder and 1,3-dipolar cycloadditions, often rely on chiral catalysts to control the stereochemical outcome. beilstein-journals.orgnih.gov

An organocatalyst derived from this compound could effectively catalyze such reactions. For instance, in a Diels-Alder reaction, the catalyst could activate the dienophile through hydrogen bonding to its carbonyl group, while the bulky dibenzyl groups would shield one face of the dienophile, directing the approach of the diene to the opposite face. In 1,3-dipolar cycloadditions, the catalyst can similarly organize the dipole and dipolarophile in a chiral transition state, leading to the formation of a specific enantiomer of the cycloadduct. researchgate.net The bifunctional nature of the amino alcohol scaffold is key to achieving high levels of stereocontrol in these complex transformations.

Due to the absence of specific scientific literature detailing the computational and theoretical investigations of this compound in the initial search, a comprehensive and accurate article that adheres to the user's strict outline and content requirements cannot be generated at this time.

The search results did not provide any data on quantum chemical studies, such as conformational analysis or mechanistic probing, nor any information on molecular dynamics simulations for ligand-receptor interactions specifically involving this compound. Writing the requested article would necessitate fabricating data, which is against the core principles of providing accurate and factual information.

Further attempts to broaden the search to structurally similar compounds would violate the explicit instruction to focus solely on the specified chemical entity. Therefore, in the absence of the required foundational research on this particular compound, the generation of the requested article is not possible.

Analytical and Spectroscopic Characterization Methodologies in Research

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 1-Amino-3-(dibenzylamino)propan-2-ol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments would be required for a complete assignment of all proton and carbon signals.

¹H NMR: This technique would identify the distinct proton environments in the molecule. Expected signals would include multiplets for the propanol (B110389) backbone protons, a singlet for the benzylic protons of the two benzyl (B1604629) groups, and multiplets for the aromatic protons. The chemical shifts and coupling constants would confirm the connectivity of the atoms.

¹³C NMR: This experiment would determine the number of unique carbon environments. Separate signals would be expected for the three carbons of the propanol backbone, the benzylic carbons, and the distinct carbons of the phenyl rings (ipso, ortho, meta, para).

Data Table: An article would typically present a table listing the chemical shifts (in ppm), multiplicity, coupling constants (in Hz), and integration for each proton signal, as well as the chemical shifts for each carbon signal, with assignments to specific atoms in the structure.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Molecular Ion Peak: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula (C₁₇H₂₂N₂O) by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺).

Fragmentation Pattern: Electron ionization (EI) or electrospray ionization (ESI) followed by tandem MS (MS/MS) would reveal characteristic fragments. Expected fragmentation would involve the loss of the hydroxyl group, cleavage of the C-C bonds in the propanol backbone, and the characteristic tropylium (B1234903) ion (m/z 91) from the benzyl groups.

Data Table: A table would list the mass-to-charge ratio (m/z) of significant fragments and their proposed molecular formulas and structures.

Infrared and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol (broad, ~3300 cm⁻¹), N-H stretches of the primary amine (two bands, ~3300-3400 cm⁻¹), C-H stretches of the aromatic and aliphatic groups (~2800-3100 cm⁻¹), N-H bending (~1600 cm⁻¹), and C-N stretching.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, often being more sensitive to the symmetric vibrations and non-polar bonds, such as the aromatic ring breathing modes.

Data Table: A comprehensive table would list the observed vibrational frequencies (in cm⁻¹) from both IR and Raman spectra and their corresponding functional group assignments.

Chiral Chromatography for Enantiomeric Purity Determination

Since this compound contains a chiral center at the C2 position of the propanol backbone, it exists as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers and determining the enantiomeric purity of a sample.

Methodology: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) would be the standard method. The choice of the specific chiral column and mobile phase (typically a mixture of alkanes and an alcohol modifier) would be critical for achieving baseline separation of the two enantiomers.

Data Table: Research findings would include a table detailing the chromatographic conditions (column type, mobile phase composition, flow rate, temperature) and the results, including the retention times for each enantiomer and the calculated selectivity and resolution factors.

X-ray Diffraction for Solid-State Structure and Absolute Stereochemistry

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction provides the most definitive structural information.

Structural Confirmation: This technique would determine the precise three-dimensional arrangement of atoms in the solid state, confirming bond lengths, bond angles, and torsion angles.

Absolute Stereochemistry: For a crystal of a single enantiomer, X-ray diffraction can be used to determine its absolute configuration (R or S) without ambiguity, often through the use of anomalous dispersion.

Data Table: A crystallographic data table would be presented, including parameters such as the crystal system, space group, unit cell dimensions, and key refinement statistics (e.g., R-factor).

Without access to published experimental results for this compound, the detailed and specific content required for the requested article cannot be generated.

Future Research Trajectories and Interdisciplinary Opportunities for 1 Amino 3 Dibenzylamino Propan 2 Ol

Exploration of Sustainable and Green Synthetic Protocols

The imperative of green chemistry—to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances—is a major driver in modern synthetic chemistry. pnas.org Future research on 1-Amino-3-(dibenzylamino)propan-2-ol should prioritize the development of sustainable synthetic methods that improve upon traditional multi-step procedures.

Key areas for exploration include:

Biocatalytic and Enzymatic Routes: Leveraging enzymes such as amine dehydrogenases (AmDHs) or transaminases could enable the highly selective synthesis of chiral amino alcohols under mild, aqueous conditions. rsc.orgrsc.orgacs.org Research could focus on engineering an enzymatic cascade for the asymmetric amination of a suitable hydroxy-ketone precursor, potentially derived from renewable feedstocks like glycerol (B35011). rsc.org This approach offers high stereoselectivity and significantly reduces the need for harsh reagents and organic solvents. frontiersin.orgresearchgate.net

Photocatalysis: Visible-light-mediated reactions represent a frontier in green synthesis. Future work could investigate the photocatalytic coupling of simpler building blocks to construct the this compound framework, minimizing waste and energy consumption.

Renewable Starting Materials: A significant trajectory involves moving away from petroleum-based precursors. Investigating synthetic pathways that begin with biomass-derived materials, such as diols, would align with sustainability goals. rsc.org For instance, a route could be designed starting from a glycerol derivative, transforming a low-cost byproduct of the biodiesel industry into a high-value chemical intermediate.

| Synthetic Protocol | Potential Starting Materials | Key Advantages | Research Focus |

|---|---|---|---|

| Enzymatic Cascade | Glycerol derivatives, α-hydroxy ketones | High enantioselectivity (>99% ee), mild aqueous conditions, reduced waste. acs.orgfrontiersin.org | Screening and engineering of specific AmDHs or transaminases; one-pot reaction design. researchgate.net |

| Heterogeneous Catalysis | Epoxides, diols | Catalyst recyclability, simplified purification, potential for continuous processes. | Development of novel solid catalysts (e.g., zeolites, functionalized resins). |

| C-H Functionalization | Substituted propanols and dibenzylamine (B1670424) | High atom economy, reduced number of synthetic steps. organic-chemistry.orgnih.gov | Discovery of selective catalysts (e.g., Palladium-based) for direct C-N bond formation. nih.gov |

Discovery of Novel Catalytic Activities and Applications

Chiral amino alcohols are well-established as highly effective ligands and auxiliaries in asymmetric catalysis. nii.ac.jprsc.org The specific structure of this compound, with its defined stereocenter and bulky dibenzyl groups, suggests significant untapped potential in this area.

Future research should be directed towards:

Asymmetric Metal Catalysis: The compound can be evaluated as a chiral ligand for a wide range of metal-catalyzed reactions. The nitrogen and oxygen atoms can chelate to a metal center, creating a chiral environment to influence the stereochemical outcome of reactions like asymmetric transfer hydrogenation, diethylzinc (B1219324) additions, or aldol (B89426) reactions. mdpi.comrsc.org The steric bulk of the dibenzyl groups could be particularly influential in achieving high enantioselectivity. nii.ac.jp

Organocatalysis: The amino alcohol moiety itself can function as an organocatalyst. Its potential to catalyze reactions such as asymmetric Michael additions or epoxidations should be investigated, where the hydroxyl and amino groups can activate substrates through hydrogen bonding.

Immobilized Catalysts: To enhance reusability and facilitate application in industrial processes, research into immobilizing this compound or its metal complexes onto solid supports (e.g., polymers, silica (B1680970), or magnetic nanoparticles) is a promising avenue. rsc.org

| Catalytic System | Target Reaction | Role of this compound | Anticipated Outcome |

|---|---|---|---|

| Ruthenium or Iridium Complex | Asymmetric (Transfer) Hydrogenation of Ketones/Imines | Chiral Ligand | High yield and enantioselectivity in the synthesis of chiral alcohols and amines. mdpi.com |

| Zinc or Copper Complex | Enantioselective Alkylation/Arylation of Aldehydes | Chiral Ligand | Formation of enantioenriched secondary alcohols. nii.ac.jpacs.orgnih.gov |

| Unmodified Compound | Asymmetric Aldol or Michael Reactions | Organocatalyst | Direct formation of chiral β-hydroxy ketones or Michael adducts. |

Development in Flow Chemistry and Microreactor Technology

Flow chemistry offers superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processing. amf.chgoflow.at The synthesis of amino alcohols, which can involve exothermic steps or hazardous reagents, is particularly well-suited for this technology. nih.govgoogle.com

Future developments should focus on:

Continuous Synthesis: Translating the optimal batch synthesis of this compound into a continuous flow process. This would involve optimizing parameters such as residence time, temperature, and stoichiometry in a microreactor or packed-bed reactor setup to maximize yield and purity while minimizing reaction time. google.com

Advanced Applications in Materials Science and Polymer Chemistry

The dual functionality of this compound (a primary amine and a secondary alcohol) makes it an attractive monomer for creating advanced polymers. Amino alcohols are known to be valuable components in the synthesis of degradable and functional polymers for biomedical applications. nih.govnih.gov

Interdisciplinary opportunities lie in:

Biodegradable Elastomers: The compound could be used as a monomer in polycondensation reactions with diacids and polyols to create a new class of biodegradable poly(ester amide)s (PEAs). nih.govmdpi.com The bulky dibenzyl groups would likely influence the polymer's mechanical properties, such as its tensile strength and elasticity, as well as its thermal stability and degradation profile. upc.edu

Functional Polyurethanes: The hydroxyl group can react with isocyanates to form polyurethane networks. The primary amine and the tertiary dibenzylamino group would be incorporated into the polymer backbone or as pendant groups, offering sites for post-polymerization modification or imparting specific properties like hydrophobicity or metal-chelating capabilities.

Surface Modification: The compound could be used to functionalize material surfaces. By grafting it onto substrates like silica or gold, surfaces with specific chirality, hydrophobicity, and reactivity can be created for applications in chromatography, sensing, or biocompatible coatings.

| Polymer Class | Role of Compound | Potential Properties and Applications |

|---|---|---|

| Poly(ester amide)s (PEAs) | Amine- and hydroxyl-functional monomer | Tunable mechanical properties, controlled biodegradability. Potential for tissue engineering scaffolds and drug delivery systems. nih.govnih.gov |

| Polyurethanes | Chain extender or cross-linker | Enhanced thermal stability, modified surface energy due to dibenzyl groups. Applications in coatings and specialty foams. |

| Functional Surfaces | Surface modifying agent | Creation of chiral stationary phases for chromatography, development of biocompatible coatings for medical implants. |

Rational Design of Therapeutically Relevant Molecular Entities

The 1,3-amino alcohol motif is a privileged scaffold found in a wide array of natural products and pharmaceuticals, exhibiting diverse biological activities. nih.govnih.gov The structure of this compound serves as an excellent starting point for the rational design of new therapeutic agents. nih.govrug.nl

Future research trajectories in this area include:

Scaffold for Lead Discovery: The compound can be used as a core structure in fragment-based or lead-oriented synthesis. nih.gov The primary amine provides a handle for combinatorial derivatization, allowing for the rapid generation of libraries of related compounds for screening against various biological targets.

Antimicrobial and Antifungal Agents: There is a precedent for amino alcohol derivatives possessing antimicrobial and antifungal properties. nih.gov Systematic modification of the dibenzylamino group and the propanol (B110389) backbone could lead to the discovery of new agents effective against drug-resistant pathogens.

Neurological and Cardiovascular Drug Candidates: Many β-blockers and other neurologically active compounds contain an amino alcohol core. nih.gov The lipophilic dibenzyl groups may facilitate crossing the blood-brain barrier. Derivatives could be designed and synthesized to target specific receptors, ion channels, or enzymes implicated in neurological or cardiovascular diseases. Studies on related structures have shown antiproliferative activity against human cancer cell lines, suggesting another potential therapeutic avenue. researchgate.net

| Therapeutic Area | Design Strategy | Potential Molecular Target | Rationale |

|---|---|---|---|

| Oncology | Derivatization of the primary amine to form amides, sulfonamides, or ureas. | Kinases, protein-protein interactions | The 1,3-amino alcohol scaffold is present in bioactive compounds; N-benzyl substitution has been linked to antiproliferative activity. researchgate.net |

| Infectious Diseases | Modification of the benzyl (B1604629) groups with electron-withdrawing/donating substituents. | Bacterial or fungal cell wall enzymes | Amino alcohol derivatives have shown promise as antibacterial and antifungal leads. nih.gov |

| Neurology | Cyclization to form oxazinane or morpholine (B109124) derivatives. | GPCRs, ion channels | The core structure is analogous to known CNS-active agents; lipophilicity can be tuned for BBB penetration. |

Q & A

Q. What are the optimal synthetic routes for 1-Amino-3-(dibenzylamino)propan-2-ol, and how can reaction conditions be optimized for yield?

The compound can be synthesized via reductive amination or nucleophilic substitution. For example, describes a reductive amination protocol using sodium triacetoxyborohydride (NaHB(OAc)₃) in dichloromethane (DCM) with acetic acid (HOAc) to stabilize intermediates. Yields are influenced by stoichiometric ratios (e.g., 1:1.2 ketone:amine) and reaction time (12–24 hours at room temperature). Alternatively, employs LiAlH₄ in anhydrous tetrahydrofuran (THF) for reduction, which requires strict moisture control but achieves high purity. Optimization should include monitoring by TLC and adjusting solvent polarity for intermediate stability .

Q. How should researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of ¹H/¹³C nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). and provide examples:

- NMR : Key signals include hydroxyl protons (δ 10.86–9.38 ppm, broad) and dibenzylamino aromatic protons (δ 7.30–6.54 ppm, multiplet). Stereochemical confirmation requires coupling constants (e.g., J = 9.7 Hz for vicinal protons) .

- HRMS : Calculate exact mass (e.g., C₁₉H₂₀ClF₃N₆O₂ in : m/z 457.2/459.1 [M+1]) to validate molecular composition .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Refer to hazard codes H313 (skin contact harmful) and H333 (inhalation harmful) from . Mandatory protocols include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid aerosol formation.

- Emergency procedures : Immediate eye rinsing (P305+P351) and medical consultation for prolonged irritation .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing this compound be addressed?

The compound’s stereogenic centers may lead to diastereomer formation. isolates stereoisomers (e.g., 284 and 285) via column chromatography with silica gel and hexane/ethyl acetate gradients (3:1 to 1:2). Chiral resolution can be enhanced using chiral auxiliaries (e.g., tert-butyl piperazine-1-carboxylate) or asymmetric catalysis. Polarimetry or chiral HPLC should validate enantiomeric excess .

Q. What methodologies are effective in evaluating the biological activity of this compound?

demonstrates in vitro antiproliferative assays using cancer cell lines (e.g., MCF-7 or HepG2). Dissolve the compound in DMSO (≤0.1% final concentration) and perform dose-response curves (1–100 µM). Monitor viability via MTT assay and validate target engagement (e.g., enzyme inhibition via IC₅₀ determination). Structural analogs in with indenopyrrole moieties show enhanced activity, suggesting scaffold derivatization strategies .

Q. How should researchers resolve contradictions in yield data from different synthetic approaches?

Compare reaction mechanisms and side products. For example, NaHB(OAc)₃ ( ) selectively reduces imines but may leave unreacted ketones, whereas LiAlH₄ ( ) risks over-reduction. Quantify impurities via LC-MS and optimize quenching steps (e.g., aqueous NaHCO₃ for NaHB(OAc)₃). Kinetic studies (e.g., variable-temperature NMR) can identify rate-limiting steps .

Q. What strategies improve solubility for in vitro assays without compromising stability?

Use co-solvents like DMSO ( ) or ethanol (≤5% v/v). For aqueous buffers, prepare stock solutions in 0.1 M HCl (pH 2–3) if the compound is protonatable. Sonication (30–60 seconds) or heating (37°C) may aid dissolution. Stability testing (24–72 hours at 4°C and room temperature) via HPLC ensures no degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.